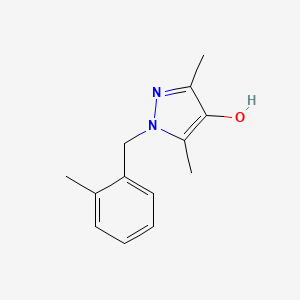
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol
説明
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol, also known as DMMP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a pyrazolone derivative, which means it is a heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms. DMMP is colorless to pale yellow in appearance and has a molecular weight of 216.3 g/mol. It is soluble in water and organic solvents, and its solubility in water is reported to be around 0.4 g/L.
科学的研究の応用
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a ligand in coordination chemistry. It has also been used as a reagent in peptide synthesis and in the synthesis of heterocyclic compounds.
作用機序
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing it from catalyzing the reaction. It can also act as a ligand in coordination complexes, forming a coordination bond with a metal ion and acting as a Lewis base.
Biochemical and Physiological Effects
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including cytochrome P450, acetylcholinesterase, and xanthine oxidase. It has also been shown to have antioxidant and anti-inflammatory properties, as well as to have antiproliferative and apoptotic effects on cancer cells.
実験室実験の利点と制限
The advantages of using 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol in scientific research include its low cost, its solubility in both water and organic solvents, and its ability to act as an enzyme inhibitor and a ligand in coordination complexes. However, there are some limitations to its use. It is unstable in the presence of light and air, and its solubility in water is limited.
将来の方向性
Given its biochemical and physiological effects, there are a number of potential future directions for research involving 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol. These include further studies on its antioxidant and anti-inflammatory properties, as well as its ability to inhibit the activity of enzymes and act as a ligand in coordination complexes. It could also be studied for its potential to be used as a drug delivery system or as a therapeutic agent. Additionally, further research could be done to improve its stability and solubility, as well as to explore its potential applications in other areas of research.
特性
IUPAC Name |
3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-6-4-5-7-12(9)8-15-11(3)13(16)10(2)14-15/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGAEJDQYARMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



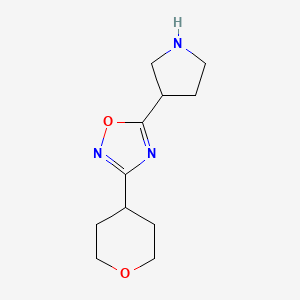
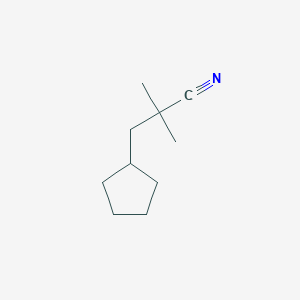

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B1466734.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)
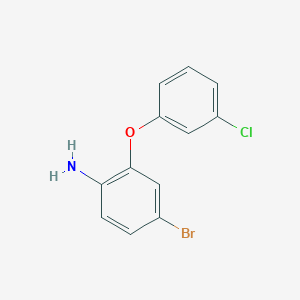
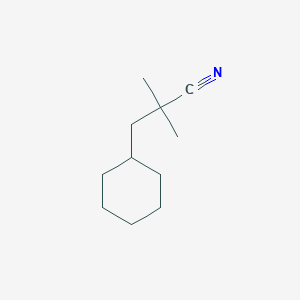
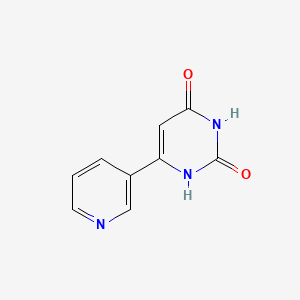
![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)
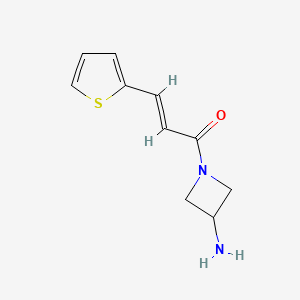
![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
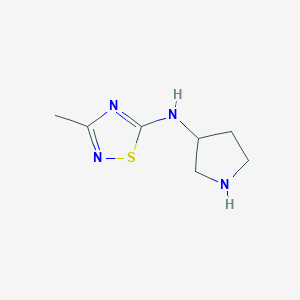
![2-Pyridin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466750.png)